molecular formula C15H12FN3O3 B12898672 Benzoic acid, 3-[3-(6-fluoro-3-pyridinyl)-2-oxo-1-imidazolidinyl]- CAS No. 651749-20-1

Benzoic acid, 3-[3-(6-fluoro-3-pyridinyl)-2-oxo-1-imidazolidinyl]-

Cat. No.: B12898672
CAS No.: 651749-20-1
M. Wt: 301.27 g/mol
InChI Key: OENUYOQTPIZFDS-UHFFFAOYSA-N
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Description

3-(3-(6-Fluoropyridin-3-yl)-2-oxoimidazolidin-1-yl)benzoic acid is a complex organic compound that features a fluoropyridine moiety, an imidazolidinone ring, and a benzoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(6-Fluoropyridin-3-yl)-2-oxoimidazolidin-1-yl)benzoic acid typically involves multiple steps, starting with the preparation of the fluoropyridine derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The imidazolidinone ring can be introduced through cyclization reactions involving appropriate amines and carbonyl compounds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Suzuki-Miyaura coupling and automated systems for the cyclization steps .

Chemical Reactions Analysis

Types of Reactions

3-(3-(6-Fluoropyridin-3-yl)-2-oxoimidazolidin-1-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(3-(6-Fluoropyridin-3-yl)-2-oxoimidazolidin-1-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-(6-Fluoropyridin-3-yl)-2-oxoimidazolidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The imidazolidinone ring may also play a role in stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-(6-Fluoropyridin-3-yl)-2-oxoimidazolidin-1-yl)benzoic acid is unique due to its combination of a fluoropyridine moiety, an imidazolidinone ring, and a benzoic acid group. This combination imparts specific chemical properties and potential biological activities that are not found in simpler fluoropyridine derivatives .

Properties

CAS No.

651749-20-1

Molecular Formula

C15H12FN3O3

Molecular Weight

301.27 g/mol

IUPAC Name

3-[3-(6-fluoropyridin-3-yl)-2-oxoimidazolidin-1-yl]benzoic acid

InChI

InChI=1S/C15H12FN3O3/c16-13-5-4-12(9-17-13)19-7-6-18(15(19)22)11-3-1-2-10(8-11)14(20)21/h1-5,8-9H,6-7H2,(H,20,21)

InChI Key

OENUYOQTPIZFDS-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1C2=CN=C(C=C2)F)C3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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